Ursodeoxycholic Acid-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ursodeoxycholic acid (UDCS) is a cell protectant used extensively to mitigate hepatic and biliary diseases . It has specific activities that range from reduction of cholesterol absorption, cholesterol gallstone dissolution to suppression of immune response .

Synthesis Analysis

Chemical synthesis of UDCA is environmentally unfriendly with low yields . Biological synthesis of UDCA by free-enzyme catalysis or whole-cell synthesis using inexpensive and readily available chenodeoxycholic acid (CDCA), cholic acid (CA), or lithocholic acid (LCA) as substrates is being developed . The free enzyme-catalyzed one-pot, one-step/two-step method uses hydroxysteroid dehydrogenase (HSDH); whole-cell synthesis mainly uses engineered bacteria (mainly Escherichia coli) expressing the relevant HSDHs .

Molecular Structure Analysis

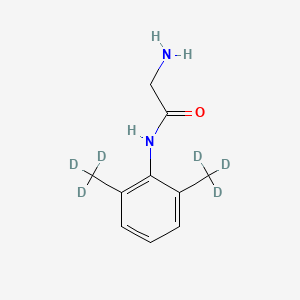

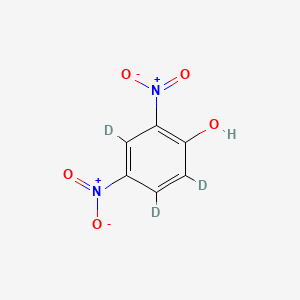

Ursodeoxycholic Acid-d5 has a molecular formula of C24H35D5O4 and a molecular weight of 397.6 . It is a steroid compound with pharmacological properties .

Chemical Reactions Analysis

In a pH-modified extended-release formulation of UDCA, the solubility of UDCA was increased to 8 mg/mL with a sustained dissolution for 12 h . The spray-dried formulation exhibited amorphous states without molecular interaction among UDCA, Na2CO3, and HPMC .

Physical And Chemical Properties Analysis

Ursodeoxycholic Acid-d5 is a powder with a molecular weight of 392.57 . It has a melting point of 200 - 205°C .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Formulation and Characterization

Ursodeoxycholic acid (UDCA) is used as a therapeutic agent for the treatment of cholestatic hepatobiliary diseases in pediatric patients . A study focused on designing and optimizing UDCA nanosuspensions to improve the solubility, dissolution, and oral bioavailability of UDCA . The precipitation-ultrasonication method was used to create these nanosuspensions .

Modulation of Cellular Signaling

UDCA has been found to modulate the interaction of miR-21 and Farnesoid X Receptor and NF-κB Signaling . This study investigated the effects of UDCA on NF-κB signaling, farnesoid X receptor (FXR) singling, and microRNA-21 in HepG2 cells .

Treatment of Gallbladder- and Liver-related Diseases

UDCA has shown better therapeutic performance in the treatment of gallbladder- and liver-related diseases, such as primary sclerosing cholangitis, gallstones, carcinoma of rectum, viral hepatitis, alcoholic fatty liver diseases and non-alcoholic fatty liver diseases .

Traditional Chinese Medicine

UDCA is a hydrophilic bile acid extracted from the precious traditional Chinese medicine material—bear bile . This compound has been widely used to treat various liver and gallbladder diseases, and has shown significant therapeutic effects in clinical practice .

Large-scale Production

The large-scale production of UDCA is important due to its wide range of therapeutic uses . The production process needs to be efficient and cost-effective to meet the high demand .

Wirkmechanismus

Target of Action

Ursodeoxycholic Acid-d5 (UDCA) primarily targets the liver, specifically the hepatocytes and cholangiocytes . It also interacts with the Farnesoid X Receptor (FXR), a nuclear receptor involved in the regulation of bile acid synthesis . UDCA is a key determinant in maintaining the dynamic communication between the host and gut microbiota .

Mode of Action

UDCA exerts its effects through several mechanisms. It replaces the hydrophobic or more toxic bile acids from the bile acid pool . UDCA modulates the interaction of miR-21 and FXR, and NF-κB signaling . It also downregulates the expression of NF-κB activation, COX-2, TNF-α, IL-6, and cyp7A1, and upregulates shp gene expression .

Biochemical Pathways

UDCA affects several biochemical pathways. It inhibits DNA repair, co-enzyme A, cyclic AMP, p53, phagocytosis, and inhibits induction of nitric oxide synthase . It also disrupts endoplasmic reticulum homeostasis by inducing the expression of ER stress markers CHOP and GRP78 . Moreover, UDCA regulates the expression of TIMP-1 and gelatinases activity .

Pharmacokinetics

The estimated half-life of UDCA ranges from 3.5 to 5.8 days . It is a naturally secondary bile acid, which is transformed from chenodeoxycholic acid by gut microbiota .

Result of Action

UDCA has several molecular and cellular effects. It inhibits apoptosis even after cellular phosphatidylserine externalization . It also halts apoptosis by preventing the formation of mitochondrial pores, membrane recruitment of death receptors, and endoplasmic-reticulum stress . UDCA also reduces the expressions of LPS-induced COX-2, TNF-α, and IL-6, which were related to NF-κB signaling .

Action Environment

Environmental factors, particularly the gut microbiome, influence the action of UDCA. There is a positive correlation between UDCA and the gut microbiome, including Ruminococcus, Peptococcaceae, Roseburia, and Faecalibacterium prausnitzii . UDCA could be a key regulator of the intestinal barrier integrity, which is essential for lipid metabolism, and plays a protective role against inflammation and carcinogenesis .

Safety and Hazards

Zukünftige Richtungen

According to available data, UDCA seems to have some benefits in the treatment and prevention of drug-induced liver injury (DILI) . It has also been found that UDCA can improve damaged mitochondrial function and exert neuroprotective effects in the treatment of progressive neurological diseases . Further clinical evidence is being accumulated for the other diseases, making UDCA a promising treatment for neurodegenerative diseases .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Ursodeoxycholic Acid-d5 involves the introduction of deuterium isotopes into Ursodeoxycholic Acid, which is a naturally occurring bile acid. The deuterium labeling is achieved through a series of chemical reactions that selectively replace hydrogen atoms with deuterium atoms.", "Starting Materials": [ "Ursodeoxycholic Acid", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Deuterium gas (D2)" ], "Reaction": [ "Ursodeoxycholic Acid is dissolved in D2O and treated with NaBH4 to reduce the carbonyl group to an alcohol.", "The resulting alcohol is then reacted with D2 gas in the presence of a palladium catalyst to selectively replace the alpha-hydrogen atoms with deuterium atoms.", "The reaction mixture is then hydrolyzed to remove the protecting groups and obtain Ursodeoxycholic Acid-d5." ] } | |

CAS-Nummer |

93701-18-9 |

Produktname |

Ursodeoxycholic Acid-d5 |

Molekularformel |

C24H35O4D5 |

Molekulargewicht |

397.61 |

Aussehen |

White to Pale Yellow Solid |

melting_point |

>194°C (dec.) |

Reinheit |

95% by HPLC; 98% atom D |

Verwandte CAS-Nummern |

128-13-2 (unlabelled) |

Synonyme |

(3α,5β,7β)-3,7-Dihydroxycholan-24-oic Acid-d5; Ursodiol-d5; 7β-Hydroxylithocholic Acid-d5; 17β-(1-Methyl-3-carboxypropyl)etiocholane-3α,7β-diol-d5; Actigall-d5; Adursal-d5; Cholit-Ursan-d5; Delursan-d5; Desocol-d5; Destolit-d5; Deursil-d5; Ursodamor-d5 |

Tag |

Ursodiol Impurities |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.